molecular formula C11H13BrClNO B1344529 2-bromo-N-(5-chloro-2-methylphenyl)butanamide CAS No. 1017663-90-9

2-bromo-N-(5-chloro-2-methylphenyl)butanamide

Cat. No. B1344529
M. Wt: 290.58 g/mol
InChI Key: AALXTCOCUCTGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(5-chloro-2-methylphenyl)butanamide is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.58 . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(5-chloro-2-methylphenyl)butanamide consists of a butanamide backbone with a bromine atom attached to the second carbon and a 5-chloro-2-methylphenyl group attached to the nitrogen atom .

Scientific Research Applications

Chemical Kinetics and Reaction Mechanisms

Research on substituted 4-chloro-N-phenylbutanamides, including compounds with similar structures to 2-bromo-N-(5-chloro-2-methylphenyl)butanamide, reveals intricate kinetics and mechanisms in reactions such as ring closure and hydrolysis under basic conditions. These studies shed light on the reactivity and stability of such compounds, providing valuable insights into their potential applications in chemical synthesis and material science (Sedlák et al., 2002).

Synthesis of Heterocyclic Compounds

Another area of application is in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, derivatives of butanamide, structurally related to 2-bromo-N-(5-chloro-2-methylphenyl)butanamide, have been synthesized for their inhibitory effects on enzymes such as lipoxygenase. These compounds are of interest due to their potential pharmacological properties, including anti-inflammatory activities (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial Properties

Some studies focus on the antimicrobial properties of related compounds, exploring their effectiveness against various bacterial and fungal strains. This research is crucial for the development of new antimicrobial agents to combat resistant pathogens (Gorbovoi et al., 2008).

Drug Design and Molecular Docking

Research into the structure-based drug design of compounds structurally related to 2-bromo-N-(5-chloro-2-methylphenyl)butanamide has led to the discovery of potent inhibitors for specific enzymes, showcasing the potential of these compounds in therapeutic applications. Molecular docking studies further support their potential as leads in drug development (Vulpetti et al., 2006).

Pharmacological Research

Several studies investigate the synthesis of butanamide derivatives for their pharmacological potential, including anticancer and antiviral activities. These studies highlight the versatility of butanamide derivatives in medicinal chemistry and their potential as candidates for drug development (Gomha et al., 2017).

properties

IUPAC Name

2-bromo-N-(5-chloro-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-10-6-8(13)5-4-7(10)2/h4-6,9H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALXTCOCUCTGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-chloro-2-methylphenyl)butanamide

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